disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate
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Overview
Description
Disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate, commonly known as Merbromin or Mercurochrome, is an organomercuric disodium salt compound. It is widely recognized for its use as a topical antiseptic and biological dye. The compound has a chemical formula of C20H8Br2HgNa2O6 and a molecular weight of 751 daltons . It is freely soluble in water, producing a carmine-red solution, and is practically insoluble in alcohol, acetone, chloroform, and ether .
Preparation Methods
The synthesis of disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate involves the combination of dibromo fluorescein with mercuric acetate and sodium hydroxide . Another method includes the use of mercuric acetate in combination with dibromofluorescein sodium . These reactions typically occur under controlled conditions to ensure the proper formation of the compound.
Chemical Reactions Analysis
Disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury component to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the bromine atoms or other functional groups are replaced by different atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: Historically, it has been used as a topical antiseptic for minor cuts and abrasions.
Industry: The compound is utilized in the manufacturing of certain dyes and pigments.
Mechanism of Action
The mechanism of action of disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate involves the disruption of microbial metabolism. The mercury component acts as a disinfectant by interfering with the enzymatic processes of microorganisms, preventing their growth and reproduction . This makes it effective as an antiseptic agent.
Comparison with Similar Compounds
Disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate is unique due to its combination of mercury and fluorescein components. Similar compounds include:
2,7-dibromo-9-(2-carboxylatophenyl)-6-oxido-3-oxo-3H-xanthen-5-ylmercury: (C20H9Br2HgO2)
[2,7-Dibromo-9-(2-carboxyphenyl)-3-hydroxy-6-oxoxanthen-4-yl]mercury: (C20H9Br2HgO5)
Eosin: (C20H6Br4Na2O5)
2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: (C20H8Br4O5)
These compounds share structural similarities but differ in their specific functional groups and applications. This compound stands out due to its historical use as an antiseptic and its distinctive red coloration.
Properties
Molecular Formula |
C20H11Br2HgNa2O6 |
---|---|
Molecular Weight |
753.7 g/mol |
IUPAC Name |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H11Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,19,23-24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 |
InChI Key |
LGJHNJGWYVJCBY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])O)Br)C(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
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